An In-Depth Technical Guide to Methyl 3-Formyl-2-Nitrobenzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl 3-Formyl-2-Nitrobenzoate: Properties, Synthesis, and Applications
Introduction
Methyl 3-formyl-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Its unique trifunctional structure, featuring a methyl ester, a formyl group, and a nitro group, makes it a versatile and powerful building block for the construction of complex molecular architectures. While it has applications as a phase transfer catalyst, its primary role is as a pivotal intermediate in the pharmaceutical industry.[1][2][3] Most notably, it is a key starting material in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of Methyl 3-formyl-2-nitrobenzoate, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Identification
The accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. Methyl 3-formyl-2-nitrobenzoate is typically supplied as a white to off-white solid, and its stability is crucial for consistent reaction outcomes.[1][2]
| Identifier / Property | Value | Source(s) |
| IUPAC Name | methyl 3-formyl-2-nitrobenzoate | [4] |
| CAS Number | 138229-59-1 | [2][4] |
| Molecular Formula | C₉H₇NO₅ | [1][4][5] |
| Molecular Weight | 209.16 g/mol | [1][4][5] |
| Appearance | White lumpy powder / solid | [1][2][6] |
| Boiling Point | ~354 °C | [1][2][6] |
| Flash Point | ~173 °C | [1][2][6] |
| Density | ~1.386 g/cm³ | [1][2] |
| Solubility | Soluble in organic solvents. | [1][2] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon). | [1][2] |
Causality Insight: The recommended storage under refrigeration and inert atmosphere is critical.[1][2] The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. Low temperatures slow down potential degradation pathways, ensuring the compound's purity and reactivity are maintained over time.
Molecular Structure and Spectroscopic Analysis
The reactivity of Methyl 3-formyl-2-nitrobenzoate is dictated by the interplay of its three functional groups attached to the benzene ring. The electron-withdrawing nature of both the nitro group and the methyl ester deactivates the ring towards electrophilic substitution, while the ortho-nitro group sterically and electronically influences the reactivity of the adjacent formyl group.
Caption: Chemical structure of Methyl 3-formyl-2-nitrobenzoate.
Spectroscopic Data
-
¹H NMR (CDCl₃): The proton NMR spectrum provides definitive structural confirmation. The reported chemical shifts are consistent with the assigned structure.[2][7]
-
δ 9.98 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO).
-
δ 8.28 (dd, 1H), 8.18 (dd, 1H), 7.77 (t, 1H): These signals correspond to the three aromatic protons on the benzene ring. The splitting patterns (doublet of doublets and triplet) are indicative of their coupling relationships.
-
δ 3.95 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).
-
-
Infrared (IR) Spectroscopy: While specific data is not cited in the initial search, one would expect strong characteristic absorption bands for the functional groups:
-
~1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.
-
~1690-1715 cm⁻¹ for the aldehyde carbonyl (C=O) stretch.
-
~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.
-
-
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 209.16, confirming the compound's identity.
Synthesis Methodologies
The preparation of Methyl 3-formyl-2-nitrobenzoate is a critical step for its use in pharmaceutical manufacturing. Two primary, industrially relevant methods are described in the literature.
Method A: Oxidation of a Bromomethyl Intermediate
This common laboratory and industrial-scale synthesis relies on the selective oxidation of a benzylic bromide.[2][7]
Caption: Workflow for Synthesis Method A.
Detailed Protocol:
-
To a solution of Methyl 3-(bromomethyl)-2-nitrobenzoate in acetonitrile under a nitrogen atmosphere, add 4Å molecular sieves.[2][7]
-
Stir the reaction at room temperature for approximately 1.5 hours.[2][7]
-
Upon completion, dilute the mixture with ethyl acetate and remove insoluble materials by vacuum filtration.
-
Wash the filtrate sequentially with water, 1N HCl, and brine, then dry over anhydrous sodium sulfate.[2][7]
-
Remove the solvent under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the final product.[2][7]
Expertise & Causality: This method, a variation of the Kornblum oxidation, is effective due to the mild nature of NMO as an oxidant. It selectively converts the benzylic bromide to an aldehyde with minimal risk of over-oxidation to the carboxylic acid. The molecular sieves are crucial for adsorbing any trace water, which could otherwise lead to side reactions.
Method B: Chlorination and Hydrolysis of a Toluene Derivative
A patented alternative route avoids the brominated intermediate, starting from the more accessible methyl 3-methyl-2-nitrobenzoate.
Caption: Workflow for Synthesis Method B.
Methodology Overview:
-
Chlorination: Methyl 3-methyl-2-nitrobenzoate is dissolved in a solvent like dichloromethane. Chlorine gas is bubbled through the solution under UV light irradiation. This initiates a free-radical reaction, selectively chlorinating the benzylic methyl group to a dichloromethyl group.
-
Hydrolysis: The resulting intermediate is hydrolyzed in the presence of water, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a Lewis acid catalyst like zinc chloride. The pH is carefully maintained between 6 and 8 to facilitate the hydrolysis of the dichloromethyl group to an aldehyde while preventing the saponification (hydrolysis) of the methyl ester.
Trustworthiness & Logic: This two-step, one-pot process is designed for industrial scale-up. Using chlorine gas and UV light is a cost-effective method for benzylic functionalization. The use of a phase transfer catalyst is key to bringing the aqueous and organic reactants together, while pH control is a self-validating system to ensure the integrity of the ester group, maximizing the yield of the desired product.
Chemical Reactivity and Synthetic Utility
The primary value of Methyl 3-formyl-2-nitrobenzoate lies in its utility as a precursor for heterocyclic synthesis. Its most prominent application is in the construction of the indazole ring system of Niraparib.[1][2]
Caption: Key reaction pathways of Methyl 3-formyl-2-nitrobenzoate.
In a key step of the Niraparib synthesis, the aldehyde group of Methyl 3-formyl-2-nitrobenzoate undergoes a condensation reaction with the primary amine of a chiral piperidine derivative.[2] This forms a Schiff base (imine). The subsequent step involves a reductive cyclization, where the nitro group and the imine participate in forming the indazole core of the drug molecule.[2] This elegant transformation constructs the central bicyclic ring system in a highly efficient manner.
Safety, Handling, and Storage
As a fine chemical intermediate, proper handling of Methyl 3-formyl-2-nitrobenzoate is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.[1][4]
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.
First Aid Measures
-
If Swallowed: Rinse mouth and call a poison center or doctor for medical advice. Do not induce vomiting.[1]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. As previously noted, storage at 2-8°C under an inert atmosphere is recommended to preserve chemical integrity.[1][2]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all local, regional, and national regulations.
Conclusion
Methyl 3-formyl-2-nitrobenzoate is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable component in multi-step syntheses. The compound's critical role in the production of the life-saving cancer drug Niraparib highlights its importance to the pharmaceutical industry. For the research scientist, a thorough understanding of its properties, handling requirements, and synthetic potential is paramount to leveraging this versatile molecule to its fullest extent in the pursuit of new chemical entities and improved manufacturing processes.
References
- Ningbo Inno Pharmchem Co.,Ltd. (2025).
-
PubChem, National Institutes of Health. Methyl 3-formyl-2-nitrobenzoate | C9H7NO5 | CID 44549250. [Link]
-
Home Sunshine Pharma. Methyl 3-formyl-2-nitrobenzoate CAS 138229-59-1. [Link]
- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
-
precisionFDA. METHYL 3-FORMYL-2-NITROBENZOATE. [Link]
- ChemADVISOR, Inc. (2010). MSDS - OHS14953.
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